3-Propyl-1-benzothiophene-2-carboxylic acid
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Overview
Description
3-Propyl-1-benzothiophene-2-carboxylic acid is an organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring This specific compound is characterized by a propyl group attached to the third carbon of the benzothiophene ring and a carboxylic acid group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-1-benzothiophene-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzothiophene as the core structure.
Alkylation: The benzothiophene undergoes alkylation at the third position using a propyl halide (e.g., propyl bromide) in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Carboxylation: The resulting 3-propylbenzothiophene is then subjected to carboxylation. This can be achieved through a Grignard reaction where the intermediate is treated with carbon dioxide to introduce the carboxylic acid group at the second position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Catalysts and automated processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Propyl-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur on the benzothiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated benzothiophene derivatives.
Scientific Research Applications
3-Propyl-1-benzothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 3-Propyl-1-benzothiophene-2-carboxylic acid depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with active site residues, while the benzothiophene ring can engage in π-π interactions with aromatic amino acids.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene-2-carboxylic acid: Lacks the propyl group, which may affect its solubility and reactivity.
3-Methyl-1-benzothiophene-2-carboxylic acid: Similar structure but with a methyl group instead of a propyl group, leading to different steric and electronic properties.
3-Ethyl-1-benzothiophene-2-carboxylic acid: Contains an ethyl group, offering a middle ground between the methyl and propyl derivatives.
Uniqueness
3-Propyl-1-benzothiophene-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group provides a balance between hydrophobicity and steric bulk, making it a versatile intermediate in various synthetic and research applications.
Properties
IUPAC Name |
3-propyl-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2S/c1-2-5-9-8-6-3-4-7-10(8)15-11(9)12(13)14/h3-4,6-7H,2,5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKTYIOUUIPSOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SC2=CC=CC=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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